Diphenyl-1,3-oxazole-4-sulfonyl chloride
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Overview
Description
Diphenyl-1,3-oxazole-4-sulfonyl chloride is a chemical compound with the molecular formula C15H10ClNO3S. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its reactivity and is used in various chemical reactions and applications.
Mechanism of Action
Target of Action
2,5-diphenyloxazole (ppo), a related compound, is known to act as a wavelength shifter . It converts shorter wavelength light to longer wavelength light .
Mode of Action
PPO is used as a wavelength shifter, converting shorter wavelength light to longer wavelength light . Its output spectrum peaks at 385 nm, which is in the range of UV light .
Biochemical Pathways
The related compound 2,5-diphenyloxazole (ppo) is known to interact with light, suggesting it may play a role in light-dependent biochemical pathways .
Pharmacokinetics
The related compound 2,5-diphenyloxazole (ppo) is known to have a melting point of 71 °c (160 °f; 344 k) and a boiling point of 360 °c (680 °f; 633 k) . These properties may influence its bioavailability.
Result of Action
The related compound 2,5-diphenyloxazole (ppo) is known to convert shorter wavelength light to longer wavelength light . This suggests that it may influence cellular processes that are sensitive to light.
Action Environment
Environmental factors such as temperature and light conditions could potentially influence the action, efficacy, and stability of 2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride. For instance, the related compound 2,5-Diphenyloxazole (PPO) has specific melting and boiling points , which could be influenced by environmental temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-1,3-oxazole-4-sulfonyl chloride typically involves the reaction of diphenyl-1,3-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: Diphenyl-1,3-oxazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is usually conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred until the reaction is complete, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
Diphenyl-1,3-oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
Diphenyl-1,3-oxazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
Diphenyl-1,3-oxazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Diphenyl-1,3-oxazole-4-sulfonate: Contains a sulfonate ester group.
Diphenyl-1,3-oxazole-4-sulfonothioate: Contains a sulfonothioate group.
Uniqueness
Diphenyl-1,3-oxazole-4-sulfonyl chloride is unique due to its high reactivity and versatility in chemical reactions. The presence of the sulfonyl chloride group allows for a wide range of modifications, making it a valuable reagent in organic synthesis and various scientific applications.
Properties
IUPAC Name |
2,5-diphenyl-1,3-oxazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S/c16-21(18,19)15-13(11-7-3-1-4-8-11)20-14(17-15)12-9-5-2-6-10-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVDTAKIQUPZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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